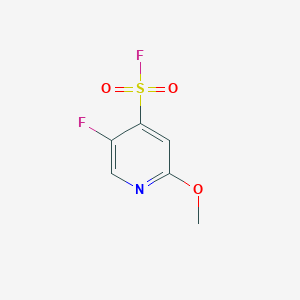

5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5F2NO3S and a molecular weight of 209.17 g/mol . It is known for its applications in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

The synthesis of 5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride involves several steps. One common method includes the fluorination of 2-methoxypyridine followed by sulfonylation. The reaction conditions typically involve the use of fluorinating agents and sulfonyl chlorides under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Common Reagents and Conditions: Typical reagents include fluorinating agents, sulfonyl chlorides, and nucleophiles.

Aplicaciones Científicas De Investigación

While there is no information about the applications of "5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride" specifically within the provided search results, the search results do discuss applications of related compounds such as sulfonyl fluorides and fluoropyrimidines.

Sulfonyl Fluorides

Sulfonyl fluorides (SFs) have applications in chemical biology, materials science, and drug discovery . They can be used to probe enzyme binding sites and assess functionally important protein residues .

Synthesis and Reactions

- A photocatalytic method for preparing sulfonyl fluoride compounds from unsaturated hydrocarbons has been developed using an air-stable fluorosulfonylating reagent . This method enables radical fluorosulfonylation, hydrofluorosulfonylation, and migratory SO2F-difunctionalization .

- An electrochemical approach can be used to synthesize sulfonyl fluorides from thiols or disulfides .

- SuFEx chemistry is based on the reactivity of the sulfonyl fluoride group with nucleophiles .

Specific Sulfonyl Fluoride Applications

- AM3506 , a potent inhibitor, has been used to study the gastrointestinal, antihypertensive effects, and stress reactivity of FAAH inhibition .

- Palmityl sulfonyl fluoride (AM-374) reacts covalently with the catalytic Ser115 of palmitoyl-protein thioesterase-1 (PPT1) .

- Peptide sulfonyl fluoride (PSF) covalent proteasome inhibitors have been developed, with some exhibiting high selectivity for the β5 subunit of the proteasome .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes and other proteins, making it useful in various biochemical studies .

Comparación Con Compuestos Similares

5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride can be compared with other fluorinated pyridines and sulfonyl fluorides:

Similar Compounds: 5-Fluoro-2-methoxypyridine, 2-Fluoropyridine, and 4-Fluoropyridine.

Actividad Biológica

Overview

5-Fluoro-2-methoxypyridine-4-sulfonyl fluoride (FMPSF) is a sulfonyl fluoride compound with significant potential in biological applications. Its molecular formula is C6H5F2NO3S, and it has a molecular weight of 209.17 g/mol. This compound is notable for its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of various enzymatic functions. The following sections detail the mechanisms of action, biological activities, and relevant case studies associated with FMPSF.

The biological activity of FMPSF primarily stems from its sulfonyl fluoride group, which can react with nucleophilic residues in proteins, particularly serine and cysteine residues. This interaction leads to the formation of stable covalent bonds, effectively modifying the target protein's function. Such modifications can inhibit enzyme activity or alter signaling pathways, making FMPSF a valuable tool in chemical biology and drug development.

Biological Activity

FMPSF has been investigated for its potential in various biological contexts, including:

- Enzyme Inhibition : The compound acts as a potent inhibitor for several enzymes by covalently modifying active site residues. For instance, it has been shown to inhibit serine hydrolases effectively.

- Anticancer Properties : Research indicates that derivatives of FMPSF exhibit significant cytotoxicity against cancer cell lines. In particular, studies have reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting strong growth inhibition capabilities .

- Chemical Probes : FMPSF serves as a chemical probe to study enzyme functions and interactions within biological systems. Its ability to selectively modify proteins allows researchers to map active sites and understand enzyme mechanisms better .

Case Study 1: Anticancer Activity

A study evaluated the growth inhibitory effects of FMPSF derivatives on L1210 mouse leukemia cells. The results showed that compounds derived from FMPSF exhibited potent inhibition with IC50 values below 100 nM. The mechanism involved the intracellular release of active metabolites that interfere with nucleotide synthesis pathways, leading to cell death .

Case Study 2: Enzyme Targeting

Research highlighted FMPSF's role as a selective inhibitor of serine hydrolases. In experiments designed to profile enzyme activity, FMPSF was used to assess its interaction with various serine hydrolases through activity-based protein profiling. The findings demonstrated that FMPSF could effectively inhibit target enzymes at low concentrations, underscoring its utility in biochemical research .

Comparative Analysis

To understand FMPSF's biological activity better, it is useful to compare it with other similar compounds:

| Compound Name | Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| FMPSF | Sulfonyl Fluoride | <100 | Covalent modification of serine residues |

| AM3506 | FAAH Inhibitor | 5 | Selective inhibition via covalent binding |

| PW28 | Proteasome Inhibitor | Not specified | Selective β-subunit inhibition |

Propiedades

IUPAC Name |

5-fluoro-2-methoxypyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c1-12-6-2-5(13(8,10)11)4(7)3-9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPSQAARAFMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.